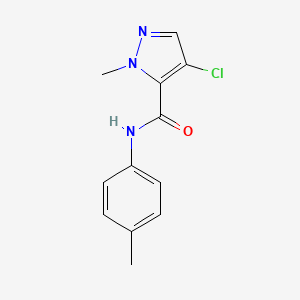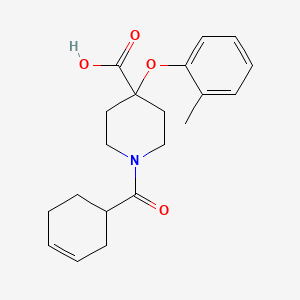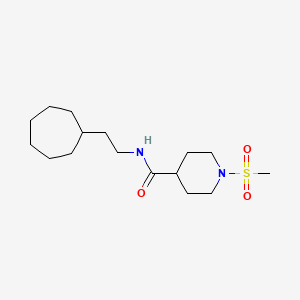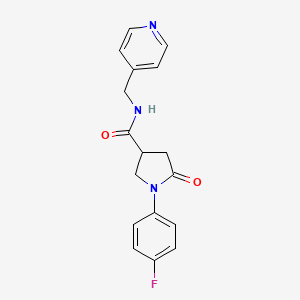
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is structurally similar to tetrahydrocannabinol (THC), the active compound found in marijuana. CP-47,497 has been the subject of extensive scientific research due to its potential applications in medicine and its effects on the body.
Mécanisme D'action
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. It binds to the CB1 and CB2 receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. This binding leads to the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain in animal models of neuropathic pain and inflammation. It has also been shown to have anti-inflammatory effects, reducing inflammation in models of arthritis and other inflammatory conditions. In addition, it has been found to have neuroprotective properties, protecting against damage to neurons in the brain and spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize, making it readily available for research purposes.
However, there are also limitations to its use. 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic compound that does not occur naturally in the body, so its effects may not accurately reflect those of endocannabinoids. In addition, its use is limited by ethical considerations, as it is a controlled substance that has been associated with abuse and addiction.
Orientations Futures
There are several potential future directions for research on 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use in treating addiction and withdrawal symptoms.
Another area of interest is the development of more selective and potent compounds that can target specific components of the endocannabinoid system. This could lead to the development of new drugs with fewer side effects and greater therapeutic potential.
Conclusion:
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic cannabinoid that has been extensively studied for its potential applications in medicine. It acts on the endocannabinoid system, modulating various physiological processes and leading to a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its use is limited by ethical considerations and potential for abuse. However, there are several potential future directions for research on this compound, including its use in treating neurodegenerative diseases and the development of more selective and potent compounds.
Méthodes De Synthèse
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 4-methylphenylhydrazine. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product.
Applications De Recherche Scientifique
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been widely studied for its potential applications in medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In addition, it has been investigated for its potential use in treating conditions such as multiple sclerosis, epilepsy, and cancer.
Propriétés
IUPAC Name |
4-chloro-2-methyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)15-12(17)11-10(13)7-14-16(11)2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKHWFZSWAMVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-3-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-propen-1-amine hydrochloride](/img/structure/B5457876.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5457888.png)
![N-1-adamantyl-2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B5457903.png)


![3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5457915.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5457928.png)
![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)

![3-[4-(benzyloxy)-3-nitrophenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5457966.png)
![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)